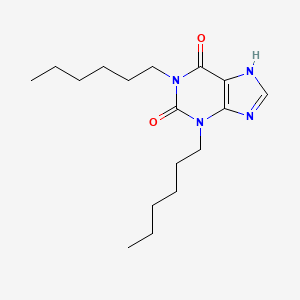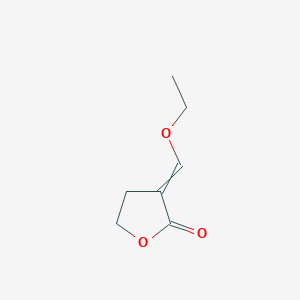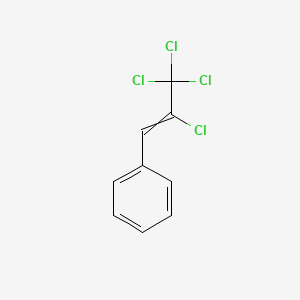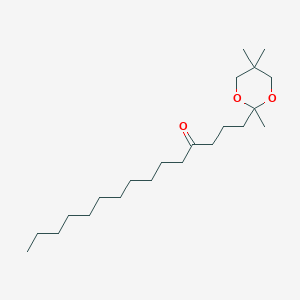
1,3-Dihexyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features two hexyl groups attached to the nitrogen atoms at positions 1 and 3 of the purine ring, and it has keto groups at positions 2 and 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1H-purine-2,6-dione with hexyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various alkyl or aryl substituted purine derivatives.
科学的研究の応用
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like replication and transcription. The specific pathways involved depend on the biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with methyl groups instead of hexyl groups.
1,3-Diethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with ethyl groups instead of hexyl groups.
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with propyl groups instead of hexyl groups.
Uniqueness
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological molecules. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, potentially affecting the compound’s behavior in biological systems and its applications in various fields.
特性
CAS番号 |
111671-82-0 |
|---|---|
分子式 |
C17H28N4O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
1,3-dihexyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2/c1-3-5-7-9-11-20-15-14(18-13-19-15)16(22)21(17(20)23)12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,18,19) |
InChIキー |
MUGSATKSDJICNS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=C(C(=O)N(C1=O)CCCCCC)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)


![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
